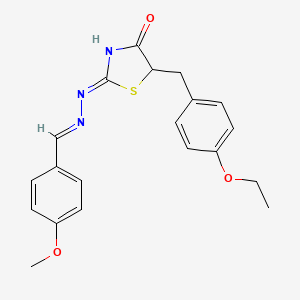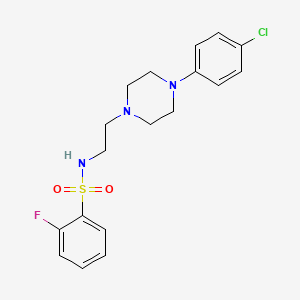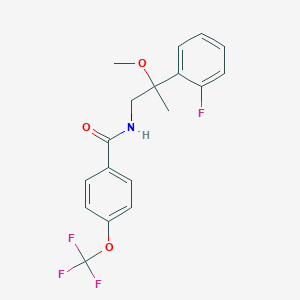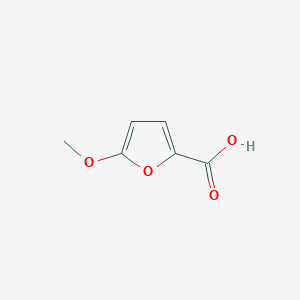
(Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidinones are a class of compounds with a core thiazolidine structure that exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The interest in these compounds stems from their structural versatility, which allows for the synthesis of derivatives with targeted biological activities through modifications at various positions of the core ring.
Synthesis Analysis
Thiazolidinones are synthesized through a variety of methods, often involving the condensation of thioglycolic acid with aldehydes and amides in the presence of anhydrous zinc chloride in ethanol. The synthesis process can be tailored to introduce different substituents, such as methoxybenzylidene and ethoxybenzyl groups, to achieve desired properties and activities (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by hydrogen-bonded dimers, chains of rings, and sheets, which are influenced by the substituents attached to the thiazolidinone core. These structural features significantly affect the compound's biological activity and interaction with biological targets (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including nucleophilic substitution and Knoevenagel condensation, to yield a diverse array of compounds. These reactions are pivotal for modifying the chemical properties and enhancing the biological activity of thiazolidinone-based compounds (Dattatraya & Devanand, 2015).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Structural Characterization : The compound has been studied for its synthesis and molecular structure. For example, a similar compound (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO) has been synthesized, and its crystal structure determined by X-ray diffraction. The structure was found to be significantly non-planar and exhibits intermolecular hydrogen bonds (Benhalima et al., 2011).
Molecular Docking and Antimicrobial Studies : Thiazole derivatives, including those similar to the queried compound, have been synthesized and evaluated for antimicrobial properties. These compounds were found effective against various bacteria, and molecular docking studies provided insights into their binding modes (Desai et al., 2022).
Biological and Anticancer Properties
- Potential Anticancer Properties : Compounds with structural similarities have been synthesized and evaluated for their potential as anticancer agents. Some derivatives demonstrated promising activities against various cancer cell lines, indicating the potential therapeutic use of such compounds in cancer treatment (Al-Mutabagani et al., 2021).
Photodynamic Therapy Applications
- Use in Photodynamic Therapy : Compounds related to (Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one have been studied for their potential in photodynamic therapy, particularly for the treatment of cancer. Their properties as photosensitizers are significant for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Anti-Inflammatory and Immunopharmacological Effects
- Immunopharmacological Effects : The compound has been investigated for its effects on macrophage migration and cytokine mRNA expression, particularly in the context of adjuvant-induced arthritis. It showed potential as an anti-inflammatory therapeutic agent (Ma et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition Applications : Derivatives of thiazolidinediones, similar to the compound , have been explored as corrosion inhibitors for metals, indicating their potential in industrial applications (Chaouiki et al., 2022).
Propriétés
IUPAC Name |
(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-17-10-4-14(5-11-17)12-18-19(24)22-20(27-18)23-21-13-15-6-8-16(25-2)9-7-15/h4-11,13,18H,3,12H2,1-2H3,(H,22,23,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQPTUFNEXIVLO-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)


![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)
![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)


![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)
![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)

![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)